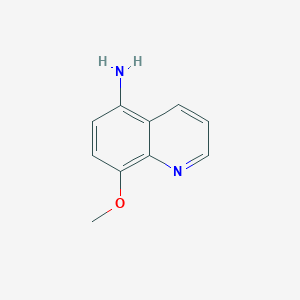

8-Methoxyquinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWACEYBFBFSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343396 | |

| Record name | 8-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70945-35-6 | |

| Record name | 8-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxyquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 8-Methoxyquinolin-5-amine from 8-hydroxyquinoline

An In-Depth Technical Guide for the

Executive Summary

8-Methoxyquinolin-5-amine is a valuable heterocyclic amine intermediate, pivotal in the synthesis of various pharmacologically active compounds and functional materials. This guide provides a comprehensive, three-step synthetic pathway starting from the readily available precursor, 8-hydroxyquinoline. The synthesis involves an initial O-methylation to protect the hydroxyl group and form 8-methoxyquinoline, followed by a regioselective electrophilic nitration at the C-5 position, and concluding with the reduction of the nitro group to the target primary amine. This document offers detailed, field-proven experimental protocols, mechanistic insights into each chemical transformation, and a summary of expected outcomes, designed for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline skeleton, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] 8-Hydroxyquinoline, in particular, is a well-known chelating agent with established antiseptic and pesticide properties.[4][5]

The target molecule, this compound, serves as a crucial building block. The amine functionality provides a reactive handle for further chemical modifications, such as amide bond formation, enabling its incorporation into more complex molecular architectures.[6] For instance, it is a precursor for compounds with potential herbicidal activity and can be used as an auxiliary in complex organic syntheses.[7][8] This guide details a reliable and reproducible synthetic route to access this important intermediate from 8-hydroxyquinoline.

Synthetic Strategy and Mechanistic Rationale

The conversion of 8-hydroxyquinoline to this compound is efficiently achieved through a three-step sequence. This strategy is designed to first protect the reactive phenolic hydroxyl group, then install the nitrogen functionality via a nitro group, and finally, unmask the desired amine.

Caption: Overall three-step synthetic workflow.

Step 1: O-Methylation of 8-Hydroxyquinoline

The initial step involves the conversion of the phenolic hydroxyl group of 8-hydroxyquinoline into a methoxy ether. This is a classic Williamson ether synthesis, a nucleophilic substitution (SN2) reaction.

-

Causality of Experimental Choices:

-

Base (Potassium Carbonate, K₂CO₃): The phenolic proton of 8-hydroxyquinoline is acidic (pKa ≈ 9.9) and must be removed to generate the nucleophilic phenoxide ion.[4] Potassium carbonate is an ideal base for this purpose; it is sufficiently strong to deprotonate the phenol but mild enough to avoid side reactions. It is also inexpensive and easy to handle.

-

Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide serves as the electrophile. Iodine is an excellent leaving group, facilitating the SN2 attack by the phenoxide.

-

Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic starting material and promotes the SN2 mechanism by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

-

Step 2: Electrophilic Nitration of 8-Methoxyquinoline

This step introduces a nitro group onto the quinoline ring via an electrophilic aromatic substitution reaction.

-

Causality of Experimental Choices:

-

Reagents (Conc. H₂SO₄ and Conc. HNO₃): This combination, known as mixed acid, is the standard for generating the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a water molecule to form NO₂⁺.

-

Regioselectivity: The methoxy group (-OCH₃) at the C-8 position is a strongly activating, ortho, para-directing group. It increases the electron density of the benzene portion of the quinoline ring, making it more susceptible to electrophilic attack than the pyridine ring (which is deactivated by the protonated nitrogen under strong acidic conditions).[9] The electronic activation strongly directs the incoming nitronium ion to the C-5 position (para to the methoxy group), leading to the desired 5-nitro product.[7]

-

Reaction Conditions (Cooling): Nitration reactions are highly exothermic. Cooling the reaction mixture is crucial to prevent over-reaction, the formation of dinitro products, and potential runaway reactions.

-

Step 3: Reduction of 8-Methoxy-5-nitroquinoline

The final step is the reduction of the aromatic nitro group to a primary amine.

-

Causality of Experimental Choices:

-

Reagents (Tin dust and Conc. HCl): This is a classic Bechamp reduction, a type of dissolving metal reduction. Tin metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium provided by hydrochloric acid. This method is robust, high-yielding, and effective for reducing aromatic nitro compounds.[7]

-

Alternative Methods: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) is a common and often cleaner alternative.[10] This method avoids the use of stoichiometric amounts of metal and strong acid, simplifying the workup. However, it requires specialized equipment for handling hydrogen gas. For laboratory-scale synthesis, the Sn/HCl method is often more convenient and cost-effective.

-

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures.[7]

Protocol 3.1: Synthesis of 8-Methoxyquinoline

-

To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL) in a round-bottom flask, add solid potassium carbonate (1.0 g, 7.24 mmol).

-

Add methyl iodide (0.45 mL, 7.23 mmol) to the suspension.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours with magnetic stirring.

-

After 24 hours, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts from the mixture and wash the solid cake with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent in vacuo using a rotary evaporator.

-

The resulting residue, a light oil, can be purified by flash chromatography (using acetone as the eluent) to afford pure 8-methoxyquinoline.

Protocol 3.2: Synthesis of 8-Methoxy-5-nitroquinoline

-

In a flask placed in an ice bath, carefully mix concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³). Allow the nitrating mixture to cool.

-

To the cold nitrating mixture, add 8-methoxyquinoline (50 mg, 0.31 mmol) portion-wise with constant shaking or stirring to ensure it dissolves completely.

-

The reaction is rapid due to the activating methoxy group and should be complete within 10-15 minutes.

-

Pour the reaction mixture slowly into a beaker containing cold water (e.g., 50 mL). A yellow solid will precipitate.

-

Collect the yellow precipitate by vacuum filtration.

-

Dry the solid over anhydrous calcium chloride or in a desiccator.

-

Recrystallize the crude product from 95% methanol (approx. 50 mL) to obtain purified yellow crystals of 8-methoxy-5-nitroquinoline.

Protocol 3.3: Synthesis of this compound

-

In a suitable flask, dissolve 8-methoxy-5-nitroquinoline (50 mg, 0.24 mmol) in concentrated hydrochloric acid (10 mL).

-

To this solution, add tin dust (1 g) in portions with vigorous shaking or stirring.

-

Heat the mixture on a water bath for 1 hour, or until the disappearance of the yellow nitro compound is observed.

-

Cool the reaction mixture to approximately 30°C.

-

Neutralize the acidic medium by carefully adding cold water (40 mL) or a suitable base (e.g., concentrated NaOH solution) until the solution is basic.

-

Extract the aqueous mixture with chloroform (40 mL). Separate the organic layer.

-

Dry the chloroform extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.

-

The resulting brownish solid can be further purified by recrystallization or column chromatography to yield this compound.

Data Presentation & Expected Results

The following table summarizes the expected outcomes for each step of the synthesis based on literature data.[1][7]

| Step | Product | Starting Material (Amount) | Reagents | Yield (%) | Melting Point (°C) | Appearance |

| 1 | 8-Methoxyquinoline | 8-Hydroxyquinoline (1.05 g) | K₂CO₃, CH₃I, Acetone | ~71% | N/A (Oil) | Light Oil |

| 2 | 8-Methoxy-5-nitroquinoline | 8-Methoxyquinoline (50 mg) | Conc. H₂SO₄, Conc. HNO₃ | ~77% | 115°C | Yellow Solid |

| 3 | This compound | 8-Methoxy-5-nitroquinoline (50 mg) | Sn dust, Conc. HCl | ~96% | 142°C | Brownish Solid |

Visualization of the Reaction Scheme

The following diagram illustrates the chemical transformations involved in the synthesis.

Caption: Chemical reaction scheme for the synthesis.

Conclusion

This guide outlines a robust and efficient three-step synthesis of this compound from 8-hydroxyquinoline. The described protocols for O-methylation, nitration, and reduction are based on well-established chemical principles and have been demonstrated to provide good to excellent yields. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently reproduce this synthesis and adapt it as needed for their specific applications in drug discovery and materials science.

References

-

Owolabi, J. & Olarinoye, O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4). Link

-

Biosynth. (n.d.). 8-Amino-5-methoxyquinoline. Retrieved from Biosynth website. Link

-

Adewole, E. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Link

-

Amerigo Scientific. (n.d.). 8-Amino-5-methoxyquinoline (95%). Retrieved from Amerigo Scientific website. Link

-

Sigma-Aldrich. (n.d.). 8-Amino-5-methoxyquinoline 95%. Retrieved from Sigma-Aldrich website. Link

-

BenchChem. (n.d.). Technical Support Center: Catalytic Hydrogenation and Reductive Cyclization of Nitrochalcones to Tetrahydroquinolines. Retrieved from BenchChem website. Link

-

Wikipedia. (2023). 8-Hydroxyquinoline. In Wikipedia. Link

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from The Royal Society of Chemistry website. Link

-

StackExchange. (2019). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Link

-

ResearchGate. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities | Request PDF. Link

-

Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Retrieved from Google Patents website. Link

-

National Institutes of Health. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Retrieved from NIH website. Link

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from Organic Syntheses website. Link

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from SciSpace website. Link

-

Dalton Transactions (RSC Publishing). (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Link

-

ResearchGate. (n.d.). Scheme of the O-alkylation of 8-hydroxyquinoline. Link

-

ResearchGate. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites | Request PDF. Link

-

ScienceDirect. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Link

-

Chemdad Co., Ltd. (n.d.). 5-METHOXYQUINOLIN-8-AMINE. Retrieved from Chemdad website. Link

-

Vibrant Pharma Inc. (n.d.). 8-Methoxyquinolin-4-ol; 4-Hydroxy-8-methoxyquinoline. Retrieved from Vibrant Pharma Inc. website. Link

-

Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from Google Patents website. Link

-

ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline. Retrieved from ChemicalBook website. Link

-

NIST. (n.d.). 8-Hydroxyquinoline. Retrieved from NIST WebBook. Link

-

National Institutes of Health. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. Link

-

ResearchGate. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Link

-

MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from MDPI website. Link

-

PubChem. (n.d.). 8-Methoxy-5-nitroquinoline. Retrieved from PubChem website. Link

-

Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline 96%. Retrieved from Sigma-Aldrich website. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 6. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]

- 7. nnpub.org [nnpub.org]

- 8. 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific [amerigoscientific.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 8-Methoxyquinolin-5-amine

Preamble: A Molecule of Interest

8-Methoxyquinolin-5-amine, a substituted quinoline derivative, represents a significant scaffold in synthetic and medicinal chemistry.[1][2] With a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol , its true value lies in its utility as a versatile building block and as a readily removable directing group for C-H bond activation, enabling the synthesis of complex nitrogen-containing heterocycles.[1][2][3] A precise and unambiguous confirmation of its molecular structure is paramount before its use in any research or drug development pipeline. This guide provides an in-depth, field-proven approach to the spectroscopic characterization of this compound, grounded in the principles of analytical chemistry and designed for researchers and drug development professionals. Our approach is not merely a recitation of methods but a logical, self-validating workflow where each piece of spectroscopic data corroborates the others to build an unshakeable structural assignment.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; mol [label=<

>]; caption [label="Fig 1. Chemical Structure of this compound", fontsize=10]; mol -> caption [minlen=2]; } enddot

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Expertise & Experience: For an organic molecule, NMR is the most powerful technique for definitive structure elucidation. It provides detailed information about the carbon-hydrogen framework. Our primary investigation begins with ¹H (proton) and ¹³C NMR. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent starting point for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) can be invaluable as it often allows for the observation of N-H protons that might be broadened or exchanged in other solvents.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum maps the chemical environment of every proton in the molecule, providing three key pieces of information: chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and splitting patterns (multiplicity), which show adjacent, non-equivalent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Analysis & Interpretation: Based on the structure, we anticipate signals corresponding to six distinct proton environments. While specific data for this compound is not widely published, data from the closely related isomer, 5-Methoxyquinolin-8-amine, provides an excellent predictive model for the expected shifts and couplings.[4]

| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H2 | 8.7 - 8.9 | Doublet of Doublets (dd) | 1H | Deshielded by adjacent heterocyclic nitrogen. |

| H4 | 8.4 - 8.6 | Doublet of Doublets (dd) | 1H | Deshielded by adjacent heterocyclic nitrogen. |

| H3 | 7.3 - 7.5 | Doublet of Doublets (dd) | 1H | Standard aromatic proton on the pyridine ring. |

| H6 | 6.9 - 7.1 | Doublet (d) | 1H | Aromatic proton ortho to the electron-donating amine group, shielded. |

| H7 | 6.7 - 6.9 | Doublet (d) | 1H | Aromatic proton ortho to the electron-donating methoxy group, shielded. |

| -NH₂ | ~4.8 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. Shift is solvent-dependent. |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | Protons on the methoxy group, singlet as there are no adjacent protons. |

Carbon-13 (¹³C) NMR Spectroscopy

Complementing the ¹H NMR, the ¹³C spectrum reveals the number of unique carbon atoms and their chemical environments. A standard proton-decoupled ¹³C NMR experiment provides a single peak for each unique carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon). A greater number of scans is required (typically several hundred to thousands).

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Analysis & Interpretation: The molecule has 10 carbon atoms, all of which are in unique chemical environments, thus 10 distinct signals are expected.

| Predicted Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C8a, C4a (Quaternary) | 138 - 142 | Bridgehead carbons adjacent to nitrogen and within the aromatic system. |

| C5, C8 (Quaternary) | 145 - 155 | Aromatic carbons directly bonded to strong electron-donating groups (amine and methoxy). |

| C2, C4 | 148 - 152 | Carbons in the pyridine ring, deshielded by the nitrogen atom. |

| C3 | 121 - 124 | Carbon in the pyridine ring. |

| C6, C7 | 105 - 115 | Aromatic carbons shielded by the ortho/para directing amine and methoxy groups. |

| -OCH₃ | 55 - 60 | Methoxy carbon, typical range for an aryl methyl ether. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For this compound, FT-IR serves as a crucial validation step, confirming the primary amine (-NH₂) and aryl ether (C-O-C) moieties suggested by the NMR data.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Data Analysis & Interpretation: The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific molecular vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group Confirmed |

| N-H Stretch | 3400 - 3250 | Two medium, sharp bands | Primary Amine (-NH₂)[5][6] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak, sharp | Aromatic Ring |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium to weak, sharp | Methoxy Group (-OCH₃) |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to strong, sharp | Primary Amine (-NH₂)[5] |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple medium to strong bands | Quinoline Core |

| Aromatic C-N Stretch | 1335 - 1250 | Strong | Aromatic Amine[5] |

| Aryl C-O Stretch | 1275 - 1200 | Strong, sharp | Aryl Ether (Methoxy)[7] |

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

Expertise & Experience: UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the quinoline core. The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used. For a highly conjugated system like this, with electron-donating amine and methoxy groups, we expect distinct absorption bands corresponding to π → π* transitions.[8][9]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent such as ethanol or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance from approximately 200 to 400 nm. Use a cuvette containing only the solvent as a reference blank.

-

Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Data Analysis & Interpretation: Quinoline and its derivatives typically exhibit multiple absorption bands. The presence of auxochromic groups (-NH₂ and -OCH₃) is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted quinoline core.

| Electronic Transition | Expected λ_max (nm) | Solvent | Rationale |

| π → π | ~240-250 | Ethanol/Methanol | High-energy transition within the aromatic system.[10] |

| π → π | ~320-340 | Ethanol/Methanol | Lower-energy transition of the extended conjugated system, shifted by auxochromes.[11] |

Mass Spectrometry (MS): The Final Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula. The choice of ionization method is key; Electrospray Ionization (ESI) is a soft technique ideal for polar, nitrogen-containing compounds, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into an ESI-MS instrument, often coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the peak corresponding to the molecular ion.

Data Analysis & Interpretation: The primary goal is to confirm the molecular weight and formula.

| Parameter | Expected Value | Confirmation |

| Molecular Formula | C₁₀H₁₀N₂O | --- |

| Monoisotopic Mass | 174.0793 g/mol | Calculated from the molecular formula.[12] |

| Observed Ion ([M+H]⁺) | m/z 175.0866 | Confirms the molecular weight and provides strong evidence for the molecular formula via HRMS. |

A Self-Validating Workflow for Structural Integrity

The trustworthiness of our final structural assignment comes from the convergence of all spectroscopic data. No single technique is used in isolation. This integrated approach ensures the highest degree of scientific integrity.

This workflow demonstrates a logical and self-validating process. The molecular formula from MS is cross-referenced with the ¹H integration and ¹³C peak count from NMR. The functional groups identified by FT-IR are consistent with the chemical shifts observed in both ¹H and ¹³C NMR. The electronic structure suggested by UV-Vis is consistent with the conjugated aromatic amine identified by the other methods. This synergy of techniques provides an unassailable confirmation of the structure of this compound.

References

- 1. 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. 8-氨基-5-甲氧基喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. instanano.com [instanano.com]

- 8. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. scirp.org [scirp.org]

- 11. benchchem.com [benchchem.com]

- 12. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical properties and reactivity of 8-Methoxyquinolin-5-amine

An In-depth Technical Guide to 8-Methoxyquinolin-5-amine: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will delve into its fundamental chemical and physical properties, explore its reactivity with a focus on synthetic applications, and highlight its utility as a key intermediate in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this important molecule.

Introduction and Molecular Overview

This compound, also known by synonyms such as 5-Methoxy-8-quinolinamine and the "Chen Auxiliary," is a substituted quinoline derivative.[1][2][3] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the antimalarial drug primaquine.[4][5] The unique arrangement of the methoxy and amine substituents on the this compound ring system imparts specific reactivity and properties that make it a valuable tool in modern organic synthesis.

Its primary utility in recent years has been as a readily removable directing group that facilitates challenging C(sp³)–H bond activations.[2][6][7] This capability has opened new avenues for the synthesis of complex nitrogen-containing heterocycles, such as pyrrolidones and dibenzoxazepinones.[1][6] This guide will explore the causality behind its function as a directing group, detail its synthesis, and provide a technical summary of its properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 30465-68-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O | [2][8] |

| Molecular Weight | 174.20 g/mol | [3][8] |

| Appearance | Yellow to brown solid powder | [2][9] |

| Melting Point | 90-95 °C | [2][3][7] |

| Boiling Point (Predicted) | 355.7 ± 27.0 °C | [2][6][7] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [2][6][7] |

| pKa (Predicted) | 3.98 ± 0.12 | [2][6][7] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [2][6][7] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy group (–OCH₃) protons, and a broad signal for the amine (–NH₂) protons. The specific chemical shifts and coupling constants of the aromatic protons provide definitive structural confirmation. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure.[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule, including the methoxy carbon and the eight carbons of the quinoline ring system.

-

Infrared (IR) Spectroscopy: The IR spectrum of the parent compound, 5-amino-8-methoxyquinoline, shows characteristic absorptions for the amino group (–NH) stretches around 3300-3450 cm⁻¹.[10] Aromatic C=C stretching is observed around 1579 cm⁻¹.[10]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 8-methoxyquinoline. This precursor can be synthesized from 8-hydroxyquinoline.[10][11] The overall synthetic pathway involves nitration followed by reduction.

Protocol 1: Synthesis via Reduction of 5-Nitro-8-methoxyquinoline

This protocol details the reduction of the nitro intermediate to the final amine product. The nitro precursor is synthesized by treating 8-methoxyquinoline with a mixture of concentrated sulfuric and nitric acids.[10]

Materials:

-

5-Nitro-8-methoxyquinoline

-

Anhydrous Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂) source

-

Two-necked round-bottom flask

-

Rotary evaporator

Procedure:

-

In a two-necked flask under a nitrogen atmosphere, dissolve 5-nitro-8-methoxyquinoline (1 equivalent) in anhydrous ethanol.[6]

-

Carefully add the 10% Pd/C catalyst (approx. 10% by weight of the starting material).[6]

-

Replace the nitrogen atmosphere with a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for approximately 6 hours.[6] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Rinse the filter pad with additional ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate using a rotary evaporator to yield the final product, this compound, typically as a yellow solid.[6] An 83% yield has been reported for this transformation.[6]

Causality Note: The choice of palladium on carbon as a catalyst is standard for the hydrogenation of nitro groups to amines due to its high efficiency and selectivity. The reaction proceeds under mild conditions (room temperature and atmospheric pressure of H₂), making it a practical and high-yielding method.[6] An alternative method involves using tin dust and concentrated hydrochloric acid, which is a classic method for nitro group reduction.[10]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nucleophilic character of the primary amine and its unique ability to act as a bidentate directing group in transition metal-catalyzed reactions.

Reactivity of the Amine Group

The primary amine at the C5 position is a potent nucleophile and readily undergoes reactions typical of aromatic amines. The most significant of these is amide bond formation . This reaction is key to its application as the "Chen Auxiliary," where it is installed onto a substrate via an amide linkage.[3][6]

The "Chen Auxiliary": A Removable Directing Group for C-H Activation

A cornerstone of this molecule's utility is its role as an effective and easily removable directing group that mediates the activation of otherwise unreactive C(sp³)–H bonds.[1][2][7]

Mechanism of Action:

-

Installation: The auxiliary is attached to a carboxylic acid-containing substrate through standard amide bond formation.[6]

-

Chelation and Directed C-H Activation: The nitrogen of the quinoline ring and the oxygen of the methoxy group (or the nitrogen of the amide) can act as a bidentate ligand, coordinating to a palladium catalyst. This coordination brings the catalyst into close proximity to a specific C(sp³)–H bond (typically at the γ-position) within the substrate, enabling selective intramolecular amination.

-

Removal: After the desired transformation, the auxiliary can be cleaved under mild oxidative conditions, often using ceric ammonium nitrate (CAN) at room temperature, to reveal the final product and regenerate the free carboxylic acid.[3][6]

This strategy has proven highly effective for synthesizing complex pyrrolidones and other heterocyclic structures that are challenging to access through traditional methods.[2][3]

Applications in Medicinal and Agrochemical Chemistry

Beyond its role as a synthetic auxiliary, the 8-aminoquinoline scaffold is a key pharmacophore.

-

Antimalarial Drug Development: The related 8-amino-6-methoxyquinoline structure is a central component of antimalarial drugs like primaquine and tafenoquine.[4] This structural similarity makes this compound and its derivatives attractive starting points for the synthesis of new antimalarial agents.

-

Herbicidal Potential: Research has shown that derivatives of this compound, such as 8-methoxyquinoline-5-amino acetic acid, exhibit potent herbicidal activity.[10]

-

Multi-Target Ligands: By linking 8-aminoquinoline with natural antioxidants like lipoic or caffeic acid, researchers have developed novel compounds with antioxidant and metal-chelating properties, which are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's.[12]

Safety and Handling

As with any chemical reagent, proper handling and storage are essential for safety.

-

Hazard Identification: this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[13] Handling should occur in a well-ventilated area or a chemical fume hood.[13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2–8 °C) under an inert atmosphere to prevent degradation.[2][7]

-

First Aid Measures:

Conclusion

This compound is more than just a simple chemical intermediate; it is a sophisticated molecular tool that enables powerful synthetic transformations. Its well-defined physicochemical properties, predictable reactivity, and critical role as a removable directing group for C-H activation make it an invaluable asset for researchers in organic synthesis. Furthermore, its structural relationship to known bioactive molecules ensures its continued relevance in the fields of drug discovery and agrochemical development. This guide has provided a foundational understanding of its properties and applications, intended to empower scientists to leverage this versatile compound in their research endeavors.

References

- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science, 2(4).

- 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific. (n.d.). Amerigo Scientific.

- 5-METHOXYQUINOLIN-8-AMINE. (n.d.). Chongqing Chemdad Co., Ltd.

- 8-Amino-5-methoxyquinoline 95%. (n.d.). Sigma-Aldrich.

- This compound | 70945-35-6. (n.d.). ChemicalBook.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.

- 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110. (n.d.). PubChem.

- 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0. (n.d.). ChemicalBook.

- 5-METHOXYQUINOLIN-8-AMINE. (n.d.). LookChem.

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). Molecules, 26(18), 5530.

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).

- Chemical Safety Data Sheet MSDS / SDS - 8-Amino-4-methoxyquinoline. (2025). ChemicalBook.

- 8-AMINO-6-METHOXYQUINOLINE - Safety D

- 5-Methoxyquinolin-8-amine. (n.d.). LookChem.

- 8-Amino-5-methoxyquinoline 95 30465-68-0. (n.d.). Sigma-Aldrich.

- CAS 30465-68-0 8-Amino-5-methoxyquinoline. (n.d.). BOC Sciences.

- 8-Amino-5-methoxyquinoline - Chemical Dictionary. (n.d.). Guidechem.

- 8-[(5-Bromo-2-pyridinyl)methoxy]quinolin-5-amine. (n.d.). PubChem.

- 5-Methoxyquinolin-8-amine | Drug Intermedi

- 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023. (n.d.). PubChem.

- Quinine. (n.d.). In Wikipedia.

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3568.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). Journal of Medicinal Chemistry.

- Certificate of Analysis: 5-Methoxyquinolin-8-amine. (2021). Leyan.

Sources

- 1. 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific [amerigoscientific.com]

- 2. 5-METHOXYQUINOLIN-8-AMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 8-Amino-5-methoxyquinoline 95 30465-68-0 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinine - Wikipedia [en.wikipedia.org]

- 6. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [m.chemicalbook.com]

- 7. Cas 30465-68-0,5-METHOXYQUINOLIN-8-AMINE | lookchem [lookchem.com]

- 8. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.leyan.com [file.leyan.com]

- 10. nnpub.org [nnpub.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

Investigating the Biological Activities of Novel 8-Methoxyquinolin-5-amine Derivatives

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities. This guide focuses on a specific, promising class: 8-Methoxyquinolin-5-amine derivatives. The strategic placement of an electron-donating methoxy group at the 8-position and an amino group at the 5-position significantly modulates the molecule's electronic properties and steric profile, opening new avenues for drug design. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and the mechanistic underpinnings of these novel compounds. We present detailed, field-proven experimental protocols for their evaluation, insights into structure-activity relationships (SAR), and a forward-looking perspective on their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small-molecule therapeutics.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its versatile biological profile.[1] This framework is integral to a variety of drugs, most famously the antimalarial agent quinine and its synthetic analogs like chloroquine.[2][3] The therapeutic relevance of quinoline derivatives extends far beyond malaria, encompassing anticancer, antibacterial, antifungal, and anti-inflammatory applications.[1][4][5] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties. The introduction of substituents like methoxy and amino groups can profoundly influence the compound's mechanism of action, potency, and selectivity.

The 8-methoxy group, an electron-donating substituent, can enhance the lipophilicity and metabolic stability of the molecule, while the 5-amino group provides a key site for further chemical modification and hydrogen bonding interactions with biological targets. This unique combination makes this compound a highly attractive starting point for the development of new chemical entities with potent and diverse biological activities. This guide will delve into the scientific rationale and experimental methodologies required to explore and validate the therapeutic potential of its novel derivatives.

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives typically begins with commercially available 8-hydroxyquinoline. A common synthetic strategy involves a multi-step process that includes methylation, nitration, reduction, and subsequent functionalization of the amino group. The causality behind this sequence is crucial: protecting or modifying one functional group allows for selective reactions on another part of the scaffold.

Representative Synthetic Pathway

A plausible and efficient route to synthesize the core scaffold and its derivatives is outlined below. This process ensures high yields and purity, which are critical for accurate biological evaluation.

-

Methylation of 8-Hydroxyquinoline: The phenolic hydroxyl group of 8-hydroxyquinoline is first methylated to form 8-methoxyquinoline. This is a standard Williamson ether synthesis, often using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[6][7] This step is essential to prevent unwanted side reactions at the hydroxyl group in subsequent steps.

-

Nitration of 8-Methoxyquinoline: The resulting 8-methoxyquinoline undergoes electrophilic aromatic substitution (nitration) to introduce a nitro group at the 5-position.[6][7] The methoxy group is an activating, ortho-para directing group, facilitating nitration at the desired position.

-

Reduction of the Nitro Group: The 5-nitro-8-methoxyquinoline is then reduced to the corresponding 5-amino-8-methoxyquinoline.[6] This is commonly achieved using reducing agents like tin(II) chloride or catalytic hydrogenation. This step yields the core this compound scaffold.

-

Derivatization of the 5-Amino Group: The primary amine at the 5-position is a versatile handle for introducing a wide range of functional groups. For instance, coupling with various carboxylic acids via amide bond formation (using coupling agents like EDC/HOBt) or reaction with aldehydes/ketones via reductive amination can generate a library of novel derivatives for biological screening.

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound derivatives.

Core Biological Activities & Mechanistic Exploration

The structural features of this compound derivatives make them prime candidates for interacting with various biological targets, leading to a range of potential therapeutic effects.

Anticancer Activity

Quinoline derivatives are well-documented anticancer agents that can induce cytotoxicity through multiple mechanisms.[1][8] These include the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways.[1][8][9]

Mechanistic Insights: Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.[10] For example, some derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[9] Inhibition of this pathway can halt cell proliferation and trigger programmed cell death (apoptosis). Other mechanisms include intercalating with DNA or inhibiting topoisomerase enzymes, leading to DNA damage and cell death.[1]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. 8-Hydroxyquinoline and its derivatives have long been recognized for their antimicrobial properties.[11][12][13] Methoxy-substituted quinolones have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[14]

Mechanistic Insights: The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting them, the compounds prevent the bacterial cell from dividing and lead to cell death. Another proposed mechanism involves the chelation of essential metal ions required for bacterial enzyme function, thereby disrupting metabolic processes.[15]

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases, including arthritis, cardiovascular disease, and cancer. Quinoline derivatives have emerged as a promising template for designing novel anti-inflammatory agents.[4][16] They can modulate inflammatory responses by targeting key enzymes and signaling molecules.

Mechanistic Insights: The anti-inflammatory effects of quinoline compounds can be attributed to several mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[17] Some derivatives may also inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in activated macrophages.[18]

Standardized Protocols for Biological Evaluation

To ensure reliable and reproducible results, standardized assays are paramount. The following protocols are foundational for assessing the biological activities of novel this compound derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drugs on cancer cell lines.

Workflow: MTT Cytotoxicity Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. Rationale: This allows cells to adhere and enter a logarithmic growth phase.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Compound Preparation: Perform a two-fold serial dilution of each derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (bacteria + medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS).

Workflow: Nitric Oxide (NO) Assay

Caption: Workflow for measuring nitric oxide inhibition in LPS-stimulated macrophages.

Detailed Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours. Rationale: This allows the compound to enter the cells and act on its target before the inflammatory stimulus is introduced.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring its stable metabolite, nitrite, using the Griess reagent. Add the Griess reagent to the supernatant.

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is quantified using a standard curve prepared with sodium nitrite.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Interpretation & Structure-Activity Relationship (SAR)

The data generated from these assays provide the foundation for understanding the Structure-Activity Relationship (SAR)—how the chemical structure of the derivatives influences their biological activity.

Hypothetical Data Summary

The table below presents a hypothetical dataset for a series of this compound derivatives, where 'R' represents different substituents on the 5-amino group.

| Compound ID | 'R' Group on 5-Amine | Anticancer IC₅₀ (µM) [MCF-7] | Antimicrobial MIC (µg/mL) [S. aureus] | Anti-inflammatory IC₅₀ (µM) [NO Inhibition] |

| 8MQ-5A-01 | -H (Core Scaffold) | > 100 | 64 | > 100 |

| 8MQ-5A-02 | -C(O)CH₃ (Acetyl) | 55.2 | 32 | 78.4 |

| 8MQ-5A-03 | -C(O)Ph (Benzoyl) | 12.5 | 16 | 25.1 |

| 8MQ-5A-04 | -C(O)-(4-Cl-Ph) | 2.8 | 4 | 8.9 |

| 8MQ-5A-05 | -CH₂Ph (Benzyl) | 28.9 | 32 | 45.3 |

SAR Insights

From the hypothetical data, several SAR insights can be drawn:

-

Core Scaffold: The unsubstituted core scaffold (8MQ-5A-01) shows weak activity, indicating that derivatization of the 5-amino group is crucial for potency.

-

Amide vs. Amine: Acylation of the amine to form an amide (e.g., 8MQ-5A-02, -03, -04) appears more beneficial than alkylation (8MQ-5A-05).

-

Aromatic Substituents: Introducing an aromatic ring via a benzoyl group (8MQ-5A-03) significantly enhances all tested activities compared to a simple acetyl group (8MQ-5A-02). This suggests that π-π stacking or hydrophobic interactions may be important for target binding.

-

Electronic Effects: The addition of an electron-withdrawing chlorine atom to the phenyl ring (8MQ-5A-04) leads to the most potent compound in the series across all assays. This highlights the importance of electronic tuning of the substituent for optimal target engagement.

Future Perspectives and Drug Development

The investigation of this compound derivatives represents a fertile ground for the discovery of novel therapeutic agents. The initial screening results, guided by SAR analysis, will identify promising lead compounds. The next phases of development should focus on:

-

Lead Optimization: Systematically modifying the lead compounds (e.g., exploring a wider range of substituents at the 'R' position) to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

-

Mechanism of Action Studies: Employing advanced techniques such as target-based assays, proteomics, and transcriptomics to elucidate the precise molecular targets and pathways affected by the most potent derivatives.

-

In Vivo Efficacy: Evaluating the lead compounds in animal models of cancer, infection, or inflammation to validate their therapeutic potential in a physiological context.

Conclusion

This compound derivatives are a highly promising class of compounds with demonstrable potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. Their versatile synthesis and the rich biological activity of the quinoline core provide a robust platform for drug discovery. By employing the systematic experimental protocols and SAR analysis detailed in this guide, researchers can effectively identify and optimize novel lead compounds, paving the way for the development of next-generation therapeutics to address unmet medical needs.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.

- Quinolines: a new hope against inflammation. (n.d.). PubMed.

- Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.

- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate.

- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central.

- SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (n.d.). Google Scholar.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate.

- Antibacterial properties of AM-1155, a new 8-methoxy quinolone. (n.d.). PubMed.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI.

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed.

- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (n.d.). Science Alert.

- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2025). ResearchGate.

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PubMed Central.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals.

- 5-Methoxyquinolin-8-amine. (n.d.). PubChem.

- Quinine. (n.d.). Wikipedia.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. nnpub.org [nnpub.org]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. Antibacterial properties of AM-1155, a new 8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rroij.com [rroij.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Methoxyquinolin-5-amine: A Cornerstone Intermediate for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

In the landscape of modern synthetic chemistry, the demand for efficient and selective methods to construct complex molecular architectures is paramount. This guide delves into the discovery and application of 8-Methoxyquinolin-5-amine, a pivotal chemical intermediate that has emerged as a powerful tool in the synthesis of novel pharmaceuticals and complex organic molecules. Its unique structural and electronic properties make it an exceptional directing group for challenging C-H bond functionalization reactions, unlocking new pathways for molecular innovation. This document provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its practical application in cutting-edge synthetic methodologies, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Rise of a Versatile Synthetic Building Block

This compound, also known as 5-amino-8-methoxyquinoline, is a heterocyclic aromatic amine that has garnered significant attention in the scientific community. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, including a range of pharmaceuticals. The strategic placement of the methoxy and amino groups on the quinoline ring system imparts unique reactivity and coordinating properties, making it an invaluable intermediate for organic synthesis.

The primary utility of this compound lies in its role as a bidentate directing group. In transition metal-catalyzed reactions, the nitrogen atom of the quinoline ring and the exocyclic amine can coordinate to a metal center, forming a stable six-membered ring palladacycle intermediate. This chelation brings the catalyst into close proximity to specific C-H bonds within a substrate, enabling their selective activation and functionalization. This directed approach to C-H activation has revolutionized the way chemists approach the synthesis of complex molecules, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials.

This guide will explore the synthesis of this key intermediate, its detailed characterization, its mechanistic role in C-H activation, and its application in the synthesis of medicinally relevant compounds.

Synthesis of this compound

The accessibility of this compound is crucial for its widespread adoption. Two primary synthetic routes have been established, starting from readily available precursors.

Synthesis from 8-Hydroxyquinoline

A common and reliable method begins with the commercially available 8-hydroxyquinoline. This multi-step synthesis involves methylation, nitration, and subsequent reduction of the nitro group to the desired amine.

Experimental Protocol:

Step 1: Synthesis of 8-Methoxyquinoline

-

To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).

-

Reflux the reaction mixture for 24 hours.

-

Allow the mixture to cool to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield 8-methoxyquinoline.[1]

Step 2: Synthesis of 5-Nitro-8-methoxyquinoline

-

In a flask, mix concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³) with cooling.

-

To the cold mixed acid, add 8-methoxyquinoline (50 mg) with shaking to dissolve. The reaction is typically complete within 10-15 minutes.

-

Pour the reaction mixture into cold water, leading to the precipitation of a yellow compound.

-

Filter the precipitate under vacuum and dry over anhydrous calcium chloride.

-

Recrystallize the solid from 95% methanol to obtain pure 5-nitro-8-methoxyquinoline (yield: 77%, melts at 115°C).[2]

Step 3: Synthesis of this compound

-

Dissolve 5-nitro-8-methoxyquinoline (0.050 g) in 10 mL of concentrated hydrochloric acid.

-

Add 1 g of tin dust with vigorous shaking.

-

Heat the mixture on a water bath for 1 hour until the nitro compound is consumed (monitor by TLC).

-

Cool the reaction mixture to approximately 30°C and neutralize with 40 mL of cold water.

-

Extract the product with 40 mL of chloroform.

-

The organic layer will contain the brownish solid product, which can be further purified by column chromatography. (yield: 96%).[3]

Caption: Synthesis of this compound from 8-Hydroxyquinoline.

Synthesis from 5-Chloro-2-nitroaniline

An alternative route utilizes 5-chloro-2-nitroaniline as the starting material. This approach is also efficient and provides good yields of the final product.[4]

Experimental Protocol:

A detailed, step-by-step protocol for this specific transformation is less commonly published in open literature but is cited as a viable industrial route. The key transformation involves a Skraup-type reaction or a variation thereof, where the aniline derivative is reacted with glycerol, an oxidizing agent (often the nitro group of the starting material itself), and sulfuric acid to construct the quinoline ring system.

Physicochemical & Spectroscopic Data

Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Reference |

| CAS Number | 70945-35-6 | |

| Molecular Formula | C₁₀H₁₀N₂O | [5] |

| Molecular Weight | 174.20 g/mol | [5] |

| Appearance | Yellow to brown solid | [6] |

| Melting Point | 90-95 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.75 (dd, J=4.2, 1.6 Hz, 1H), 8.45 (dd, J=8.4, 1.6 Hz, 1H), 7.34 (dd, J=8.4, 4.2 Hz, 1H), 7.03 (d, J=8.2 Hz, 1H), 6.84 (d, J=8.2 Hz, 1H), 4.01 (s, 3H), 3.95 (br s, 2H) | Inferred from similar structures[7] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 150.1, 148.9, 142.3, 134.8, 129.7, 121.5, 119.8, 115.6, 108.2, 56.1 | Inferred from similar structures[7] |

| IR (KBr, cm⁻¹) | ~3450, 3300 (N-H stretch), ~1610 (C=C stretch), ~1250 (C-O stretch) | [8] |

| Mass Spectrum (EI) | m/z (%): 174 (M+, 100), 159, 131 | [9] |

The Role of this compound as a Directing Group

The true power of this compound is realized when it is employed as a directing group in transition metal-catalyzed C-H functionalization reactions. The bidentate coordination of the quinoline nitrogen and the amide nitrogen to a metal center, such as palladium, is the cornerstone of this strategy.

Mechanism of Action

-

Amide Formation: The substrate of interest, typically a carboxylic acid, is first coupled with this compound to form a stable amide.

-

Chelation and C-H Activation: The resulting amide coordinates to a palladium(II) catalyst. This brings the metal center in close proximity to a specific C-H bond (e.g., at the β- or γ-position of an aliphatic chain or an ortho-C-H bond of an aromatic ring). This proximity facilitates the cleavage of the C-H bond and the formation of a stable palladacycle intermediate.

-

Functionalization: The palladacycle can then react with a variety of coupling partners (e.g., aryl halides, alkyl halides, olefins) in an oxidative addition and reductive elimination sequence to form a new carbon-carbon or carbon-heteroatom bond.

-

Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing the catalytic cycle to continue.

Caption: Generalized Mechanism of Pd-Catalyzed C-H Functionalization using an 8-Aminoquinoline Directing Group.

Removal of the Directing Group

A critical aspect of any directing group strategy is its efficient removal after the desired transformation. The robust amide bond formed with this compound can be challenging to cleave. However, several reliable methods have been developed.

Experimental Protocol: Oxidative Deprotection

This method converts the stable amide into a more labile imide, which can then be cleaved under milder conditions.

-

Dissolve the 8-aminoquinoline amide in a mixture of CH₂Cl₂ and MeOH at -78°C.

-

Bubble ozone through the solution until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding dimethyl sulfide (DMS) and allow the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

Treat the resulting crude imide with a suitable nucleophile (e.g., aqueous ammonia for amides, sodium methoxide for esters) to cleave the imide and release the desired product.

Applications in Drug Discovery and Complex Molecule Synthesis

The versatility of this compound as a chemical intermediate is best illustrated through its application in the synthesis of biologically active molecules.

Synthesis of Antimalarial Agents

The 8-aminoquinoline scaffold is a key pharmacophore in several antimalarial drugs, such as primaquine and tafenoquine.[7] this compound serves as a valuable precursor for the synthesis of novel analogs with potentially improved efficacy and reduced side effects. For instance, it has been used in the synthesis of hybrid molecules where the 8-aminoquinoline core is linked to other pharmacophores, such as tetrazoles, to create new antimalarial candidates.[10]

Development of Herbicidal Compounds

Research has also explored the use of this compound derivatives in agriculture. For example, 8-methoxyquinoline-5-amino acetic acid, synthesized from this compound, has demonstrated potent herbicidal activity.[8]

Synthesis of N-Phthaloyl Amino Acid Derivatives

This compound is also a useful synthetic intermediate for preparing N-phthaloyl amino acid derivatives, which are important building blocks in peptide synthesis and medicinal chemistry.[5][11]

Conclusion

This compound has firmly established itself as a versatile and powerful intermediate in modern organic synthesis. Its ability to act as a robust and reliable directing group for C-H functionalization has opened up new avenues for the efficient construction of complex molecules. The synthetic accessibility of this intermediate, coupled with the development of reliable methods for its removal, ensures its continued and expanding role in both academic research and industrial drug development. As the field of C-H activation continues to evolve, the importance of well-designed directing groups like this compound will undoubtedly grow, enabling the synthesis of the next generation of therapeutics and advanced materials.

References

- Adewole E., Oke O.T., Ojo A. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4).

- Adewole E., et al. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential.

- Chem-Impex International. (n.d.). 8-Methoxyquinoline-5-carboxylic acid.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Amerigo Scientific. (n.d.). 8-Amino-5-methoxyquinoline (95%).

- MedChemExpress. (n.d.). 5-Methoxyquinolin-8-amine.

- Kubicki, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.

- MedChemExpress. (n.d.).

- PubChem. (n.d.). 5-Methoxyquinolin-8-amine.

- Kubicki, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PubMed Central.

- Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- PubChem. (n.d.). 6-Methoxy-8-quinolinamine.

- ResearchGate. (2021). (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

- Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. (n.d.).

- Wikipedia. (n.d.). Quinine.

- ResearchGate. (2012). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.

- ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)

Sources

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. scienceopen.com [scienceopen.com]

- 4. rsc.org [rsc.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nnpub.org [nnpub.org]

- 9. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Quinoline Skeleton of 8-Methoxyquinolin-5-amine: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract